An In-depth Technical Guide to Thietan-3-ol: Synthesis, Properties, and Applications
An In-depth Technical Guide to Thietan-3-ol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thietan-3-ol, a saturated four-membered heterocyclic alcohol containing a sulfur atom, has garnered increasing interest in the field of medicinal chemistry and drug discovery. Its unique structural and physicochemical properties, including a strained ring system and the presence of a hydroxyl group, make it a valuable building block for the synthesis of novel therapeutic agents. The thietane moiety can serve as a bioisosteric replacement for other functional groups, such as carboxylic acids, potentially improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] This guide provides a comprehensive overview of thietan-3-ol, covering its synthesis, spectroscopic characterization, key reactions, and applications, with a focus on providing practical insights for researchers in the pharmaceutical sciences.
Physicochemical Properties and Spectroscopic Data
Thietan-3-ol, with the CAS Number 10304-16-2 , is a liquid at room temperature.[3][4] Its structure and key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 10304-16-2 | [5][6][7] |
| Molecular Formula | C₃H₆OS | [7][8] |
| Molecular Weight | 90.14 g/mol | [7] |
| Appearance | Liquid | [3][4] |
| Boiling Point | 185.8 °C at 760 mmHg | [2] |
| Density | 1.336 g/cm³ | [2] |
| Flash Point | 91.3 °C | [2] |
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of thietan-3-ol is crucial for its identification and characterization in reaction mixtures and as a final product.
The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of thietan-3-ol exhibit characteristic signals corresponding to its unique structure. The chemical shifts are influenced by the electronegativity of the sulfur and oxygen atoms and the strain of the four-membered ring.
¹H NMR (400 MHz, CDCl₃):
-
δ ~4.7-4.8 ppm (m, 1H): This multiplet corresponds to the methine proton at the C-3 position (CH-OH).
-
δ ~3.4-3.5 ppm (t, J ≈ 7.5 Hz, 2H): This triplet is assigned to the axial protons on the C-2 and C-4 carbons.
-
δ ~3.1-3.2 ppm (dd, J ≈ 7.5, 5.0 Hz, 2H): This doublet of doublets represents the equatorial protons on the C-2 and C-4 carbons.
-
δ ~2.0-2.5 ppm (br s, 1H): This broad singlet is characteristic of the hydroxyl proton (-OH).[7]
¹³C NMR (100 MHz, CDCl₃):
-
δ ~65-70 ppm: This signal is attributed to the C-3 carbon, which is bonded to the hydroxyl group.
-
δ ~35-40 ppm: This peak corresponds to the C-2 and C-4 carbons of the thietane ring.[7]
The IR spectrum of thietan-3-ol displays characteristic absorption bands for its functional groups.
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch |
| 2960-2850 | Medium | C-H stretch (aliphatic) |
| 1450-1400 | Medium | CH₂ bend |
| 1100-1000 | Strong | C-O stretch |
| 700-600 | Medium | C-S stretch |
Source:[7]
Electron ionization mass spectrometry (EI-MS) of thietan-3-ol would be expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Possible Fragment | Relative Abundance |
| 90 | [M]⁺ | Moderate |
| 72 | [M - H₂O]⁺ | High |
| 61 | [C₂H₅S]⁺ | Moderate |
| 46 | [CH₂S]⁺ | High |
Source:[7]
Synthesis of Thietan-3-ol
Several synthetic routes to thietan-3-ol have been reported, with the most common methods involving the reduction of thietan-3-one or the reaction of an epoxide with a sulfur nucleophile.
Method 1: Reduction of Thietan-3-one
A straightforward and high-yielding method for the preparation of thietan-3-ol is the reduction of the corresponding ketone, thietan-3-one. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation.[9]
Experimental Protocol: Reduction of Thietan-3-one to Thietan-3-ol
Materials:
-
Thietan-3-one
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Dissolve thietan-3-one (1.0 eq) in a mixture of dichloromethane and methanol at 0-5 °C under a nitrogen atmosphere.
-
Slowly add sodium borohydride (3.0 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield thietan-3-ol as a colorless oil. The product can be further purified by column chromatography on silica gel if necessary.[10]
Caption: Reduction of thietan-3-one to thietan-3-ol.
Method 2: Synthesis from Epichlorohydrin
An alternative route to thietan-3-ol starts from the readily available epoxide, epichlorohydrin (2-(chloromethyl)oxirane). This method involves the reaction with a sulfur source, such as hydrogen sulfide, in the presence of a base.[3][9]
Experimental Protocol: Synthesis of Thietan-3-ol from Epichlorohydrin
Materials:
-
Epichlorohydrin (2-(chloromethyl)oxirane)
-
Hydrogen sulfide (H₂S)
-
Barium hydroxide (Ba(OH)₂) or Potassium hydroxide (KOH)
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a well-ventilated fume hood, prepare a solution of barium hydroxide or potassium hydroxide in water.
-
Bubble hydrogen sulfide gas through the basic solution to generate the hydrosulfide anion (HS⁻).
-
Add epichlorohydrin dropwise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Extract the reaction mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain crude thietan-3-ol, which can be purified by distillation or column chromatography.[3]
Caption: Synthesis of thietan-3-ol from epichlorohydrin.
Reactions and Synthetic Utility of Thietan-3-ol
Thietan-3-ol is a versatile intermediate that can undergo various chemical transformations, making it a valuable building block in organic synthesis.
Oxidation to Thietan-3-one
The hydroxyl group of thietan-3-ol can be oxidized to the corresponding ketone, thietan-3-one, using various oxidizing agents. This reaction is the reverse of the synthesis method described above and provides access to a key precursor for other thietane derivatives.[9]
Substitution Reactions
The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, allowing for subsequent nucleophilic substitution reactions. This provides a pathway to introduce a wide range of functional groups at the 3-position of the thietane ring, including amines, azides, and carbon nucleophiles.[8]
Bioisosteric Replacement of Carboxylic Acids
One of the most significant applications of thietan-3-ol in drug discovery is its use as a bioisostere for the carboxylic acid functional group.[2] The thietane ring can mimic the spatial arrangement and hydrogen bonding capabilities of a carboxylic acid, while offering improved metabolic stability and cell permeability. This strategy has been successfully employed in the design of various enzyme inhibitors and receptor modulators.[2]
Applications in Drug Discovery
The thietane scaffold is increasingly recognized for its potential to enhance the properties of drug candidates.[1] Thietane-containing molecules have shown promise in various therapeutic areas, including oncology, infectious diseases, and inflammation.[11] The incorporation of a thietan-3-ol moiety or its derivatives can lead to:
-
Improved Potency and Selectivity: The rigid, three-dimensional structure of the thietane ring can provide a well-defined orientation for pharmacophoric groups, leading to enhanced binding affinity and selectivity for the target protein.[11]
-
Enhanced Metabolic Stability: The thietane ring is generally more resistant to metabolic degradation compared to more flexible acyclic or larger ring systems.
-
Modulation of Physicochemical Properties: The polarity and hydrogen bonding capacity of the hydroxyl group in thietan-3-ol can be leveraged to optimize the solubility and permeability of a drug candidate.
Safety Information
Thietan-3-ol is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[12]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
It is essential to consult the Safety Data Sheet (SDS) for thietan-3-ol before handling and to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[13] All work should be performed in a well-ventilated fume hood.[13]
Conclusion
Thietan-3-ol is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis, well-defined spectroscopic properties, and diverse reactivity make it an attractive starting material for the preparation of novel and complex molecules with potential therapeutic applications. The ability of the thietane moiety to act as a bioisostere for other functional groups further highlights its importance in the design of next-generation pharmaceuticals. As the demand for new and improved drugs continues to grow, the utility of thietan-3-ol and its derivatives is expected to expand, offering new opportunities for innovation in the pharmaceutical industry.
References
-
LookChem. (n.d.). 3-Thietanol. Retrieved from [Link]
- Block, E. (2007). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 33: E- and P-Heteroatom-Functionalized Alkenes. Georg Thieme Verlag.
- Ayeti, D., Krishnaveni, M., & Gowri, R. S. (2024). Synthesis Methods of 3-Amino Thietane and its Derivatives. Journal of Community Pharmacy Practice, 4(3), 14-21.
-
ResearchGate. (n.d.). Synthesis of thietane-3-ols from chloromethyloxiranes and hydrogen sulfide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Thietan-1-ol. Retrieved from [Link]
- Francisco, K. R., & Ballatore, C. (2022). Thietanes and Derivatives thereof in Medicinal Chemistry. Current topics in medicinal chemistry, 22(15), 1219–1234.
-
ChemWhat. (n.d.). thietan-3-ol (10304-16-2). Retrieved from [Link]
- Tautermann, C. S., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 878–883.
- BenchChem. (2025).
- The Journal of Organic Chemistry. (2024). Synthesis of 3,3-Disubstituted Thietane Dioxides.
- Google Patents. (2022). WO2022234528A1 - A novel process for the preparation of 3-thietanol.
Sources
- 1. ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. thietan-3-ol | 10304-16-2 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 3-Thietan-1-ol | C3H6OS | CID 82532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
